3-Methyl-2-(1H-pyrazol-4-yl)morpholine

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Researchers requiring the exact 3-methyl substitution pattern on the morpholine ring for kinase inhibitor synthesis often face supply inconsistency. This compound is the specific intermediate mandated by patented pathways (e.g., CN111377867B) for 2-(1-alkyl-1H-pyrazol-4-yl)morpholines. - Ensures synthetic fidelity: The 3-methyl group provides the steric environment required for downstream chiral kinase inhibitor scaffolds. - Enables SAR studies: Supplied as a racemic mixture for initial screening, with the chiral nature allowing for subsequent enantiomer resolution. - Supply assurance: Research-grade material available for reproducible biological outcomes in drug discovery programs targeting ATR or PI3K.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B12929652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(1H-pyrazol-4-yl)morpholine
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCC1C(OCCN1)C2=CNN=C2
InChIInChI=1S/C8H13N3O/c1-6-8(12-3-2-9-6)7-4-10-11-5-7/h4-6,8-9H,2-3H2,1H3,(H,10,11)
InChIKeyDNENKWHFXPHFQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-(1H-pyrazol-4-yl)morpholine: Identity & Purity


3-Methyl-2-(1H-pyrazol-4-yl)morpholine (CAS 2366184-43-0) is a heterocyclic organic compound with the molecular formula C₈H₁₃N₃O and a molecular weight of 167.21 g/mol . It is a substituted morpholine derivative containing a pyrazole ring, classified as a pyrazole derivative and organoheterocyclic compound . This compound is primarily utilized as a synthetic intermediate in the preparation of 2-(1-alkyl-1H-pyrazol-4-yl)morpholine derivatives, which serve as building blocks for kinase inhibitors and other biologically active molecules [1]. Research-grade material is typically offered at a purity of 98% .

1 Required intermediate for patented 2-(1-alkyl-1H-pyrazol-4-yl)morpholine synthesis
2 3-Methyl substitution essential for downstream functionalization steps
3 Supports kinase inhibitor building block preparation and chiral SAR exploration

3-Methyl-2-(1H-pyrazol-4-yl)morpholine: Substitution Specificity


The 3-methyl substitution on the morpholine ring of 3-Methyl-2-(1H-pyrazol-4-yl)morpholine introduces steric and electronic features that differentiate it from unsubstituted or alternatively substituted pyrazole-morpholine analogs [1]. This substitution pattern is not merely decorative; it is a defined structural requirement for intermediates in the patented synthesis of 2-(1-alkyl-1H-pyrazol-4-yl)morpholines (where alkyl = methyl, ethyl, isopropyl), as described in CN111377867B [2]. Generic substitution with unsubstituted 2-(1H-pyrazol-4-yl)morpholine or 3-(1H-pyrazol-4-yl)morpholine fails to meet the specific synthetic pathway requirements and cannot replicate the intended steric environment for downstream applications, particularly in the context of chiral kinase inhibitor scaffolds where the methyl group influences binding pocket interactions [3]. Therefore, procurement of the exact specified substitution pattern is non-negotiable for reproducible synthetic and biological outcomes.

Unsubstituted analog Lacks the required 3-methyl group for the patented synthetic route; may not enable the same downstream functionalization.
Alternative substitution Different morpholine ring substitution patterns (e.g., 3-position H or other alkyl) can alter steric and electronic properties, shifting scaffold behavior in kinase inhibitor design.

3-Methyl-2-(1H-pyrazol-4-yl)morpholine: Differentiation Evidence


Patented Synthetic Intermediate Utility

3-Methyl-2-(1H-pyrazol-4-yl)morpholine is explicitly claimed as an intermediate in the synthesis of 2-(1-alkyl-1H-pyrazol-4-yl)morpholines, where the alkyl group is defined as methyl, ethyl, or isopropyl [1]. Unsubstituted 2-(1H-pyrazol-4-yl)morpholine (CAS not specified) is not suitable for this patented route, as the 3-methyl substitution is a necessary structural feature of the starting material for the subsequent functionalization steps [1]. This represents a direct, patent-documented requirement for the specific substitution pattern.

Synthetic Utility
Head-to-head
Explicitly required intermediate in patent CN111377867B; unsubstituted analog not suitable for the route.
Patent-defined synthetic requirement
Qualitative differentiation; substitution pattern mandatory
Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Structural Impact of 3-Methyl Substitution

The presence of a methyl group at the 3-position of the morpholine ring in 3-Methyl-2-(1H-pyrazol-4-yl)morpholine introduces a stereocenter and alters the conformational flexibility and electron density of the morpholine nitrogen compared to the unsubstituted analog 2-(1H-pyrazol-4-yl)morpholine [1]. While direct quantitative biological data for this specific compound is limited in the public domain, class-level evidence from related kinase inhibitors demonstrates that 3-methylmorpholine moieties confer significantly enhanced selectivity and potency. For example, in the development of ATR kinase inhibitor AZ20, the (3R)-3-methylmorpholine group was critical for achieving high selectivity and in vivo antitumor activity, whereas the unsubstituted morpholine analog showed diminished activity [2]. This supports the inference that the 3-methyl substitution in the target compound is a deliberate design feature for modulating biological interactions.

Potency Impact
Class-level
Reported AZ20 (3-methylmorpholine) IC50 5 nM (ATR); >100-fold selectivity; >10-fold cellular potency improvement over unsubstituted morpholine derivatives.
Supports SAR interpretation for kinase inhibitor design
Class-level evidence from related scaffold; not direct data on this intermediate
Structure-Activity Relationship Medicinal Chemistry Computational Chemistry

Chiral Resolution and Enantiomer-Specific Activity

3-Methyl-2-(1H-pyrazol-4-yl)morpholine contains a stereocenter at the 3-position of the morpholine ring, making it a chiral molecule that exists as a racemic mixture unless otherwise specified . In contrast, unsubstituted 2-(1H-pyrazol-4-yl)morpholine is achiral. Class-level evidence from related pyrazole-morpholine kinase inhibitors demonstrates that individual enantiomers can exhibit significantly different biological activities. For instance, in the development of PI3Kδ inhibitors, the (S)-enantiomer of 3-(1-phenyl-1H-pyrazol-4-yl)morpholine showed an IC50 of 12 nM, while the (R)-enantiomer was >100-fold less active (IC50 > 1200 nM) [1]. This supports the inference that the chiral nature of 3-Methyl-2-(1H-pyrazol-4-yl)morpholine offers opportunities for enantioselective synthesis and the development of stereochemically pure drug candidates with potentially differentiated pharmacological profiles.

Enantiomer Activity
Class-level
(S)-enantiomer IC50 12 nM vs. (R)-enantiomer IC50 >1200 nM (PI3Kδ), >100-fold difference.
Enantiomer-specific SAR context
Class-level evidence; racemic mixture supplied; resolution required
Chiral Chemistry Stereochemistry Drug Discovery

Lipophilicity and Solubility Differentiation

The addition of a methyl group to the morpholine ring in 3-Methyl-2-(1H-pyrazol-4-yl)morpholine is predicted to increase lipophilicity (cLogP) compared to the unsubstituted 2-(1H-pyrazol-4-yl)morpholine [1]. Computed cLogP values are approximately 0.8 for the target compound versus 0.5 for the unsubstituted analog (estimated using ChemAxon software) [1]. This modest increase in lipophilicity can enhance membrane permeability while still maintaining aqueous solubility due to the ionizable morpholine nitrogen. In drug discovery campaigns, such fine-tuning of lipophilicity is crucial for optimizing oral bioavailability and CNS penetration.

Lipophilicity Shift
Data to verify
Estimated ΔcLogP ≈ +0.3 (target cLogP ~0.8 vs. unsubstituted analog ~0.5).
Supports permeability profiling
In silico prediction; experimental validation needed
ADME Physicochemical Properties Drug Design

3-Methyl-2-(1H-pyrazol-4-yl)morpholine: Research & Industrial Applications


Kinase Inhibitor Building Block Synthesis

3-Methyl-2-(1H-pyrazol-4-yl)morpholine serves as a key intermediate in the patented synthesis of 2-(1-alkyl-1H-pyrazol-4-yl)morpholines (alkyl = methyl, ethyl, isopropyl), which are versatile building blocks for the construction of potent and selective kinase inhibitors [1]. Its specific substitution pattern is required to execute the synthetic pathway disclosed in CN111377867B [1]. This makes it a critical procurement item for medicinal chemistry groups engaged in kinase drug discovery, particularly those targeting ATR, PI3K, or other kinases where the morpholine-pyrazole scaffold has demonstrated utility [2].

SAR Studies of Chiral Pharmacophores

The chiral nature of 3-Methyl-2-(1H-pyrazol-4-yl)morpholine enables its use in SAR studies to probe the stereochemical requirements of biological targets [1]. As a racemic mixture, it can be employed in initial screening, followed by chiral resolution or asymmetric synthesis to obtain individual enantiomers for detailed pharmacological profiling [2]. This is particularly relevant given class-level evidence showing >100-fold differences in potency between enantiomers of related pyrazole-morpholine compounds [3].

Lead Optimization via Lipophilicity Tuning

With a computed cLogP of ~0.8, 3-Methyl-2-(1H-pyrazol-4-yl)morpholine offers a slightly increased lipophilicity compared to unsubstituted analogs (cLogP ~0.5) while retaining an ionizable morpholine nitrogen for aqueous solubility [1]. This property profile makes it a valuable starting point for lead optimization in drug discovery programs where balancing permeability and solubility is critical, such as in the development of oral CNS-penetrant kinase inhibitors [1].

Application
Selection Property
Validation Focus
Kinase inhibitor building block synthesis
Defined 3-methyl substitution pattern
Patent route compliance and scaffold fidelity
Chiral pharmacophore SAR studies
Single stereocenter for enantiomer resolution
Enantiomer-specific activity differentiation
Physicochemical property optimization
Modulated lipophilicity and ionizable nitrogen
Permeability-solubility balance assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-2-(1H-pyrazol-4-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.